3,5-Dibromo-2-(prop-2-en-1-yl)thiophene
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Overview
Description
3,5-Dibromo-2-(prop-2-en-1-yl)thiophene is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms at positions 3 and 5, and a prop-2-en-1-yl group at position 2 on the thiophene ring. Thiophene derivatives are known for their diverse applications in organic synthesis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-(prop-2-en-1-yl)thiophene typically involves bromination of the corresponding thiophene derivative. One common method is the bromination of 2-(prop-2-en-1-yl)thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-(prop-2-en-1-yl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The prop-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura or Stille coupling to form more complex thiophene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium thiolate or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or THF.
Major Products Formed
Substitution: Thiophene derivatives with various functional groups replacing the bromine atoms.
Oxidation: Thiophene carboxylic acids or aldehydes.
Coupling: Extended thiophene-based conjugated systems.
Scientific Research Applications
3,5-Dibromo-2-(prop-2-en-1-yl)thiophene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex thiophene derivatives.
Materials Science: Employed in the development of organic semiconductors, conductive polymers, and optoelectronic devices.
Pharmaceuticals: Investigated for its potential biological activities and as a precursor for drug development.
Catalysis: Utilized in the preparation of catalysts for various organic transformations.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-(prop-2-en-1-yl)thiophene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In materials science, its conjugated structure allows for efficient charge transport and light absorption, making it suitable for use in electronic devices. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiophene: Another brominated thiophene derivative with bromine atoms at positions 2 and 5.
3,3’-Dibromo-2,2’-bithiophene: A dimeric thiophene with bromine atoms at positions 3 and 3’ on each thiophene ring.
2-Bromo-3-thiophenecarboxaldehyde: A thiophene derivative with a bromine atom at position 2 and an aldehyde group at position 3.
Uniqueness
3,5-Dibromo-2-(prop-2-en-1-yl)thiophene is unique due to the presence of both bromine atoms and a prop-2-en-1-yl group, which provides distinct reactivity and potential for diverse applications. Its structure allows for selective functionalization and incorporation into larger molecular frameworks, making it a valuable compound in various fields of research .
Properties
CAS No. |
88089-17-2 |
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Molecular Formula |
C7H6Br2S |
Molecular Weight |
282.00 g/mol |
IUPAC Name |
3,5-dibromo-2-prop-2-enylthiophene |
InChI |
InChI=1S/C7H6Br2S/c1-2-3-6-5(8)4-7(9)10-6/h2,4H,1,3H2 |
InChI Key |
LMIQELZDQMTFGC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=C(S1)Br)Br |
Origin of Product |
United States |
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